molecular formula C16H19Cl2N3O B2975451 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide CAS No. 890597-20-3

3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide

Cat. No. B2975451
CAS RN: 890597-20-3
M. Wt: 340.25
InChI Key: OYRCHBOBELSKNG-UHFFFAOYSA-N
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Description

3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide, also known as CLDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Complexation and Extraction Properties

Research on pyrazolone derivatives, like 3-methyl-1-phenyl-4-(4-trifluoromethylbenzoyl)-pyrazol-5-one (HL), has shown improved complexation abilities in chloroform compared to other derivatives. These compounds have been studied for their application in the extraction and separation of lanthanoids like La, Nd, Eu, Ho, and Lu. The mixed ligand chelate extractions, using HL and certain synergistic agents in chloride mediums, demonstrated notable enhancement and separation factors between metals. Such studies have implications for the development of more efficient extraction processes in the chemical industry (Atanassova et al., 2014).

Inhibition of Lipoxygenase Enzyme

Synthesized compounds related to N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide have been found to exhibit moderately good activities against the lipoxygenase enzyme. This suggests potential applications in medical research, particularly in exploring new therapeutic agents targeting inflammation and other related conditions (Aziz‐ur‐Rehman et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their effect on corrosion inhibition, particularly in acidic environments. Compounds like 1,1'-butane-1,4-diylbis[3-(chloromethyl)-5-methyl-1H-pyrazole] demonstrated high anticorrosion activity, indicating their potential as effective corrosion inhibitors in industrial applications. The study of these compounds contributes to the development of new materials with enhanced corrosion resistance (Ouali et al., 2013).

Applications in Molecular Docking and Drug Design

The synthesis and evaluation of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine rings have been carried out, showing moderate antimicrobial activity. Such research is crucial in drug discovery and development, particularly in the search for new antimicrobial agents (Farag et al., 2009).

properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O/c1-9-5-6-13(17)8-14(9)19-15(22)7-10(2)21-12(4)16(18)11(3)20-21/h5-6,8,10H,7H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRCHBOBELSKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)N2C(=C(C(=N2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide

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